Mag-Indo 1-AM

Vue d'ensemble

Description

Mag-Indo 1-AM is a useful research compound. Its molecular formula is C30H32N2O12 and its molecular weight is 612.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Microscopie à fluorescence

Mag-Indo 1-AM: est largement utilisé en microscopie à fluorescence en raison de sa capacité à agir comme un dérivé fluorescent perméable aux cellules. Il est particulièrement précieux pour visualiser les structures et les fonctions cellulaires car il peut être excité à des longueurs d'onde spécifiques, émettant une fluorescence qui peut être captée par le microscope .

Mesure de la concentration d'ions calcium

Le composé est un indicateur de Ca²⁺ ratiométrique, ce qui signifie qu'il peut mesurer la concentration d'ions calcium dans les échantillons biologiques. Le maximum d'émission de This compound passe d'environ 475 nm dans un milieu sans Ca²⁺ à environ 400 nm lorsque le colorant est saturé en Ca²⁺, permettant aux chercheurs de quantifier les niveaux de calcium avec précision .

Cytométrie en flux

En cytométrie en flux, This compound est utilisé pour évaluer le flux de calcium dans les cellules. Cette application est cruciale pour étudier les voies de signalisation cellulaire et comprendre comment les cellules répondent à divers stimuli qui affectent les concentrations de calcium .

Imagerie cellulaire

This compound: sert d'outil important en imagerie cellulaire. Il contribue à la détection des changements de calcium intracellulaires, qui sont souvent révélateurs des réponses cellulaires aux hormones, aux facteurs de croissance et à d'autres molécules de signalisation .

Recherche pharmacologique

Ce composé est un outil essentiel dans la recherche pharmacologique, en particulier dans la découverte et le développement de médicaments. Il aide au criblage de nouveaux médicaments qui ciblent les canaux calciques ou ont des effets sur l'homéostasie du calcium dans les cellules .

Recherche en neurosciences

This compound: est utilisé en neurosciences pour étudier l'activité neuronale. Les ions calcium jouent un rôle crucial dans la libération des neurotransmetteurs et l'excitabilité neuronale, ce qui rend ce composé essentiel pour la recherche sur le fonctionnement du cerveau et les maladies neurodégénératives .

Mécanisme D'action

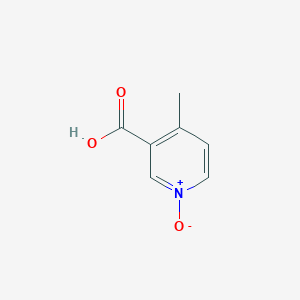

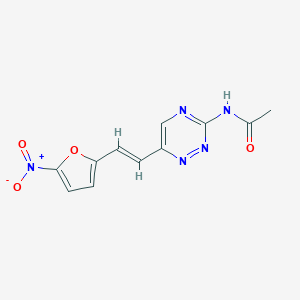

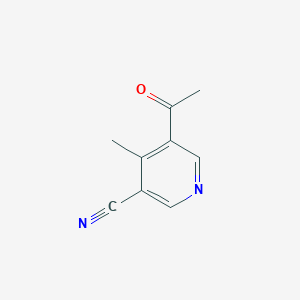

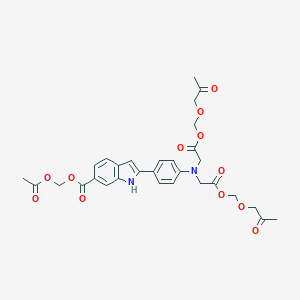

Mag-Indo 1-AM, also known as Bis(acetoxymethyl) 2,2’-((2-(2-(acetoxymethoxy)-2-oxoethoxy)-4-(6-((acetoxymethoxy)carbonyl)-1H-indol-2-yl)phenyl)azanediyl)diacetate, is a cell-permeable fluorescent indicator .

Target of Action

The primary targets of this compound are intracellular magnesium (Mg2+) and calcium (Ca2+) ions . These ions play crucial roles in various cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction .

Mode of Action

This compound interacts with its targets by binding to Mg2+ and Ca2+ ions within the cell . The compound exhibits a change in fluorescence when it binds to these ions, with excitation at 340-390 nm and emission at 410-490 nm .

Biochemical Pathways

The binding of this compound to Mg2+ and Ca2+ ions can affect various biochemical pathways. These ions are involved in numerous cellular processes, and changes in their concentrations can influence the activity of enzymes, the synthesis of DNA, the secretion of hormones, and the contraction of muscles .

Pharmacokinetics

The pharmacokinetics of this compound involve its ability to permeate cells and bind to Mg2+ and Ca2+ ions . The compound’s acetoxymethyl (AM) ester form allows it to pass through cell membranes and enter cells . Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell .

Result of Action

The binding of this compound to Mg2+ and Ca2+ ions results in a change in fluorescence, which can be measured to determine the intracellular concentrations of these ions . This allows researchers to monitor changes in Mg2+ and Ca2+ levels in response to various stimuli or under different conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of probenecid, a compound that inhibits the leakage of dyes from the cytosol, can enhance the effectiveness of this compound . Additionally, the temperature at which cells are incubated with this compound can affect the compound’s ability to enter cells and bind to Mg2+ and Ca2+ ions .

Propriétés

IUPAC Name |

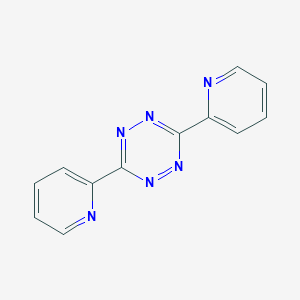

acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNJLJDRRJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376355 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130926-94-2 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.